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Compound of Interest

Compound Name: delta-Tetradecalactone

Cat. No.: B1661937

Application Note
Introduction

Delta-tetradecalactone is a crucial flavor compound found naturally in a variety of food
products, particularly dairy items like butter and cheese, as well as in some fruits and meats.[1]
[2] It imparts a characteristic creamy, buttery, and fatty flavor profile, making it a significant
contributor to the overall sensory perception of these foods.[3][4] In flavor research, the use of
a high-purity analytical standard of delta-tetradecalactone is essential for accurate
guantification in food matrices, for correlation of instrumental analysis with sensory perception,
and for understanding its contribution to the overall flavor profile. This document provides
detailed protocols for the use of delta-tetradecalactone as an analytical standard in both
instrumental and sensory analysis.

Instrumental Analysis: Quantification by Gas
Chromatography-Mass Spectrometry (GC-MS)

The accurate quantification of delta-tetradecalactone in complex food matrices is critical for
quality control, product development, and flavor research. Gas chromatography-mass
spectrometry (GC-MS) is the preferred analytical technique for this purpose due to its high
sensitivity and selectivity.
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Experimental Protocol: Quantification of Delta-
Tetradecalactone in a Dairy Matrix

This protocol outlines a method for the quantification of delta-tetradecalactone in a butter
sample using a high-purity analytical standard.

1. Materials and Reagents:

» Delta-tetradecalactone analytical standard (=98% purity)

e Hexane (or other suitable solvent), GC grade

e Anhydrous sodium sulfate

o Butter sample

 Internal Standard (e.g., delta-dodecalactone, if not naturally present in the sample)
o Standard laboratory glassware

2. Standard Solution Preparation:

o Stock Standard Solution (1000 pug/mL): Accurately weigh 10 mg of delta-tetradecalactone
and dissolve it in 10 mL of hexane.

o Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 pg/mL).

¢ Internal Standard (IS) Solution: If using an internal standard, prepare a stock solution (e.qg.,
100 pg/mL) and add a constant known amount to all standards and samples.

3. Sample Preparation (Solid-Phase Microextraction - SPME):
o Melt a representative sample of butter (e.g., 5 g) at a controlled temperature (e.g., 40°C).
o Transfer a known amount of the melted butter (e.g., 1 g) into a headspace vial.

¢ Add the internal standard solution.
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Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined

period (e.g., 30 minutes) to extract the volatile compounds.

I

. GC-MS Parameters:

Desorb the extracted analytes from the SPME fiber in the GC injector.

Parameter

Recommended Setting

Gas Chromatograph

Column

DB-5ms, HP-5ms, or equivalent (30 m x 0.25
mm i.d., 0.25 pm film thickness)

Injector Temperature

250°C

Injection Mode

Splitless

Carrier Gas

Helium at a constant flow rate of 1.0 mL/min

Oven Program

Initial temperature 50°C (hold for 2 min), ramp to
250°C at 5°C/min, hold for 10 min

Mass Spectrometer

lonization Mode

Electron lonization (EIl) at 70 eV

lon Source Temperature 230°C

Quadrupole Temperature 150°C

Mass Range m/z 40-350

Scan Mode Full Scan for qualitative analysis, Selected lon

Monitoring (SIM) for quantitative analysis

SIM lons for 6-C14

Quantifier: 99, Qualifiers: 41, 43, 55, 71[5]

5. Data Analysis and Quantification:
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o Generate a calibration curve by plotting the peak area ratio of delta-tetradecalactone to the
internal standard against the concentration of the working standards.

» Determine the concentration of delta-tetradecalactone in the butter sample by interpolating
its peak area ratio from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of delta-
tetradecalactone. These values can vary depending on the specific matrix, instrumentation,
and method parameters.

Parameter Typical Value Range Reference

Based on typical GC-MS

Limit of Detection (LOD) 0.01 - 1 pg/kg o o
sensitivity for similar lactones.

Based on typical GC-MS
Limit of Quantification (LOQ) 0.05 - 5 ug/kg performance for similar
lactones.

A recent study on cannabinoid
] ] analysis using GC/MS showed
Linearity (r?) >0.99 ) o
r2 > 0.990 for their calibration

curves.[6]

A study on cannabinoid

analysis reported analyte
Recovery 80 - 110% )

recovery greater than 70% in a

plant matrix.[6]

Sensory Analysis: Using Delta-Tetradecalactone as
a Reference Standard

In sensory analysis, reference standards are crucial for training panelists and calibrating their
sensory perceptions. Delta-tetradecalactone serves as an excellent reference for the
"creamy" and "buttery" aroma attributes.
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Experimental Protocol: Sensory Panel Training for
Creamy Aroma

This protocol describes the use of delta-tetradecalactone as a reference standard to train a
sensory panel to identify and quantify the intensity of a creamy aroma.

1. Materials:

o Delta-tetradecalactone analytical standard

e Odorless solvent (e.g., mineral oil or propylene glycol)
» Glass sniffing jars with lids

o Cotton balls or smelling strips

2. Reference Standard Preparation:

» Prepare a solution of delta-tetradecalactone in the chosen solvent at a concentration
known to elicit a clear and representative creamy aroma. A study on the sensory analysis of
chocolate used d-tetradecalactone at a concentration of 40 umol/L for a creamy flavor
impression.[7]

o For aroma intensity scaling, a range of concentrations can be prepared (e.g., low, medium,
high intensity).

3. Panelist Training and Evaluation:

 Introduction: Present the delta-tetradecalactone reference standard to the panelists.
Describe the aroma as "creamy,"” "buttery," and "fatty."

o |dentification: Panelists should familiarize themselves with the aroma of the standard.

 Intensity Rating: If using an intensity scale, present the standards of varying concentrations
and have the panelists rate the intensity on a defined scale (e.g., a 9-point hedonic scale or
a visual analog scale).
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» Application to Samples: After training with the reference standard, panelists can then
evaluate food samples and rate the intensity of the creamy aroma in comparison to the
standard.

o Procedure: Panelists should sniff the reference standard before and during the evaluation of
the test samples to maintain a calibrated sensory memory. Palate cleansers (e.g., unsalted
crackers and water) should be used between samples.

Logical Workflow for Flavor Analysis

The following diagram illustrates the logical workflow for using delta-tetradecalactone as an
analytical standard in flavor research, from initial sample handling to the final correlation of
instrumental and sensory data.

Workflow for Flavor Analysis using d-Tetradecalactone Standard

Instrumental Analysis (GC-MS) Sensory Analysis
Sample Preparation Reference Standard
(e.g., SPME) Preparation (6-C14)

GC-MS Analysis Sensory Panel Training

' '

Quantification of
d-Tetradecalactone

Sample Evaluation

Correlation of Instrumental
and Sensory Data

Click to download full resolution via product page

Caption: A logical workflow for flavor analysis.
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Olfactory Signaling Pathway for Lactone Perception

The perception of volatile flavor compounds like delta-tetradecalactone is initiated by their
interaction with olfactory receptors in the nasal cavity. The following diagram illustrates a
plausible signaling pathway for the perception of lactones, based on the canonical olfactory

signal transduction pathway.
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Plausible Olfactory Signaling Pathway for Lactone Perception
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Caption: A plausible olfactory signaling pathway.
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Conclusion

Delta-tetradecalactone is an indispensable analytical standard in flavor research. Its use in
GC-MS allows for the precise quantification of this key flavor compound in various food
products, providing valuable data for quality control and product development. Furthermore, as
a sensory reference standard, it enables the training of panelists to accurately identify and
describe creamy and buttery flavor notes, bridging the gap between instrumental analysis and
human perception. The protocols and information provided herein offer a comprehensive guide
for researchers, scientists, and professionals in the field of flavor science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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